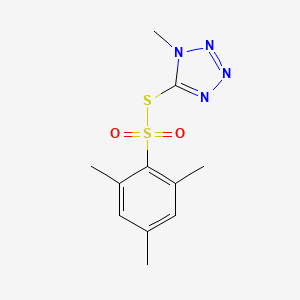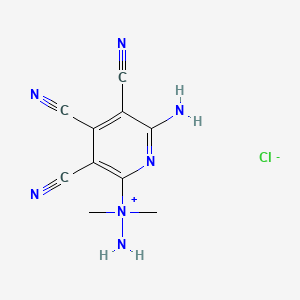
Hydrazinium, (2-amino-3,4,5-tricyano-6-pyridinyl)dimethyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinium, (2-amino-3,4,5-tricyano-6-pyridinyl)dimethyl-, chloride is a nitrogen-rich compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a hydrazinium ion bonded to a pyridine ring substituted with amino and cyano groups. The chloride ion serves as the counterion, balancing the charge of the hydrazinium ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, (2-amino-3,4,5-tricyano-6-pyridinyl)dimethyl-, chloride typically involves the reaction of hydrazine with a pyridine derivative. One common method includes the nucleophilic substitution of a halogenated pyridine with hydrazine, followed by the introduction of cyano groups through a cyanation reaction. The reaction conditions often require a solvent such as methanol or ethanol and a catalyst to facilitate the substitution and cyanation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, including crystallization and filtration, are essential to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Hydrazinium, (2-amino-3,4,5-tricyano-6-pyridinyl)dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and nitrogen oxides, depending on the specific reaction conditions and reagents used.
科学研究应用
Hydrazinium, (2-amino-3,4,5-tricyano-6-pyridinyl)dimethyl-, chloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex nitrogen-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of high-energy materials and as a stabilizer in various chemical processes.
作用机制
The mechanism by which Hydrazinium, (2-amino-3,4,5-tricyano-6-pyridinyl)dimethyl-, chloride exerts its effects involves interactions with nitrogen-containing enzymes and pathways. The hydrazinium ion can act as a nucleophile, participating in various biochemical reactions. The cyano groups can also interact with enzymes, potentially inhibiting or modifying their activity.
相似化合物的比较
Similar Compounds
- Hydrazinium cyamelurate
- 4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine
- 2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
Uniqueness
Hydrazinium, (2-amino-3,4,5-tricyano-6-pyridinyl)dimethyl-, chloride is unique due to its combination of hydrazinium and pyridine structures, along with multiple cyano groups. This combination provides a high nitrogen content and potential for various chemical modifications, making it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
102570-93-4 |
|---|---|
分子式 |
C10H10ClN7 |
分子量 |
263.69 g/mol |
IUPAC 名称 |
amino-(6-amino-3,4,5-tricyanopyridin-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C10H10N7.ClH/c1-17(2,15)10-8(5-13)6(3-11)7(4-12)9(14)16-10;/h15H2,1-2H3,(H2,14,16);1H/q+1;/p-1 |
InChI 键 |
CZKKVAFFOJXZHD-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C1=C(C(=C(C(=N1)N)C#N)C#N)C#N)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


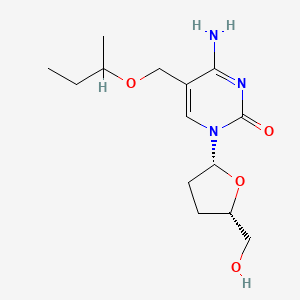
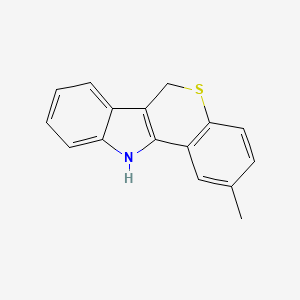
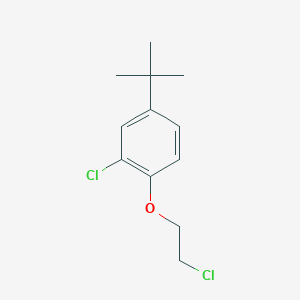
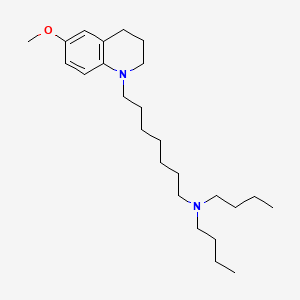

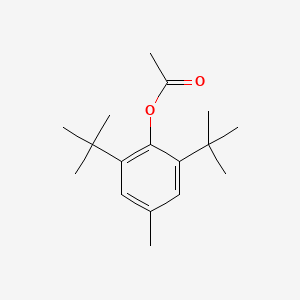
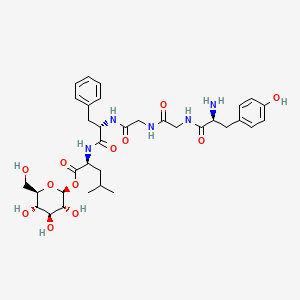
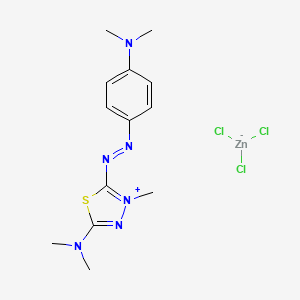
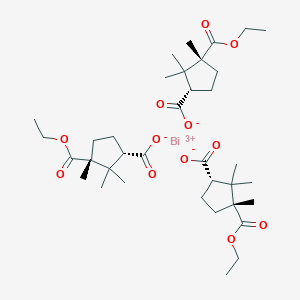

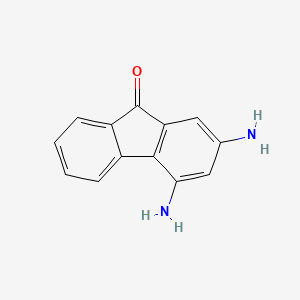
![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)

